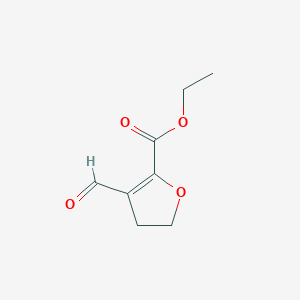
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10O4 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be synthesized through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate. This process involves the use of specific reagents and conditions to achieve the desired product . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ethyl 3-carboxy-4,5-dihydrofuran-2-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-4,5-dihydrofuran-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl and ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of a formyl group, leading to different reactivity and applications.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
ethyl 4-formyl-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-2-11-8(10)7-6(5-9)3-4-12-7/h5H,2-4H2,1H3 |
Clave InChI |
MXDNCBBSDNNAOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


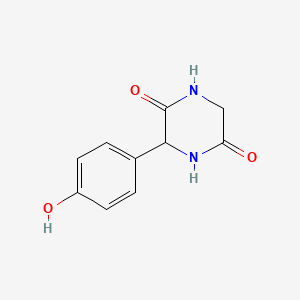

![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
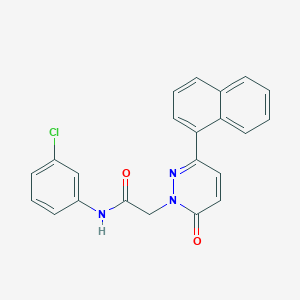


![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
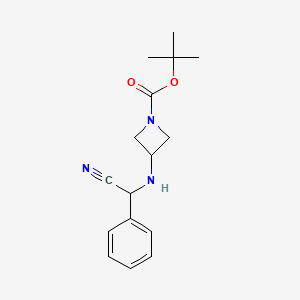
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

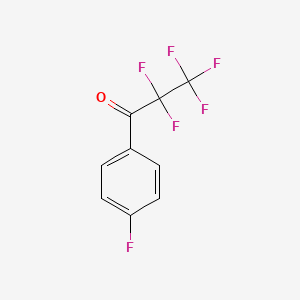
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
